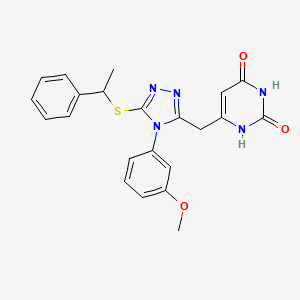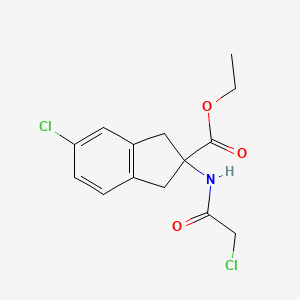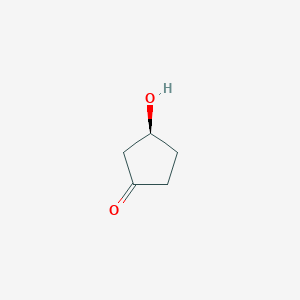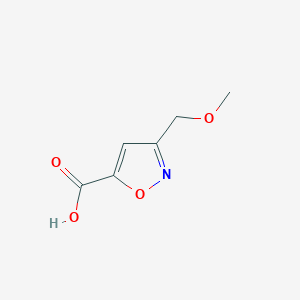![molecular formula C14H13F2NS B2513528 (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine CAS No. 1354962-60-9](/img/structure/B2513528.png)
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C14H13F2NS It is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected by a methanamine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Formation of the (2,4-Difluorophenyl) group: This can be achieved through the fluorination of a suitable phenyl precursor.
Introduction of the (3-(methylsulfanyl)phenyl) group: This step involves the thiolation of a phenyl ring, followed by methylation.
Coupling Reaction: The two functionalized phenyl groups are then coupled using a methanamine linker under controlled conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring purity and yield.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, while maintaining consistent reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorinated phenyl ring or the methanamine bridge, potentially altering the compound’s properties.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines and Alcohols: From reduction of the methanamine bridge or phenyl ring.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the development of new therapeutic agents.
Industrial Applications: Its derivatives are investigated for use in various industrial processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparación Con Compuestos Similares
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene bridge.
Uniqueness:
Structural Features: The presence of both fluorine atoms and a methylsulfanyl group provides unique electronic and steric properties.
Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
This detailed overview highlights the significance of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFHSJIHJGOATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)

![Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B2513454.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2513456.png)


![2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513459.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513460.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)

